molecular formula C18H20ClN3O5S2 B11415713 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11415713
M. Wt: 458.0 g/mol
InChI Key: AGRIEOYSTIJTMB-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is a synthetic organic molecule It is characterized by the presence of a pyrimidine ring substituted with a chloro group, a methanesulfonyl group, and a carboxamide group The compound also contains a thiolane ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methanesulfonyl Group: This step involves the reaction of the pyrimidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrimidine derivative with an appropriate amine.

    Incorporation of the Thiolane Ring: The thiolane ring can be introduced through a cyclization reaction involving a suitable thiol and an alkyl halide.

    Attachment of the Methylphenyl Group: This step involves the reaction of the intermediate compound with a methylphenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methanesulfonyl groups suggests potential for covalent binding to target proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide, such as the methanesulfonyl and thiolane groups, distinguishes it from similar compounds. These features may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20ClN3O5S2

Molecular Weight

458.0 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H20ClN3O5S2/c1-12-3-5-13(6-4-12)10-22(14-7-8-29(26,27)11-14)17(23)16-15(19)9-20-18(21-16)28(2,24)25/h3-6,9,14H,7-8,10-11H2,1-2H3

InChI Key

AGRIEOYSTIJTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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